molecular formula C9H9BrFN B6202998 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1153255-07-2

5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B6202998
CAS No.: 1153255-07-2
M. Wt: 230.08 g/mol
InChI Key: WELLBOWUERIKHE-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrClFN . It is a derivative of 1,2,3,4-tetrahydroquinoline , a structural motif found in various natural products and therapeutic lead compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The molecule also contains bromine and fluorine substituents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.54 . More specific physical and chemical properties, such as melting point and boiling point, are not provided in the available literature.

Safety and Hazards

Safety information for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELLBOWUERIKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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